REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[CH:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=O.[Na]>C1(C)C=CC=CC=1>[CH3:1][N:2]([CH3:3])[CH:4]=[CH:6][C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2,^1:11|
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(=O)CC(=O)OCC.[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ethanol. HCl
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 20° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then introduced until the point of neutrality
|
Type
|
FILTRATION
|
Details
|
After filtering off the precipitate with suction
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[CH:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=O.[Na]>C1(C)C=CC=CC=1>[CH3:1][N:2]([CH3:3])[CH:4]=[CH:6][C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2,^1:11|
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(=O)CC(=O)OCC.[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ethanol. HCl
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 20° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then introduced until the point of neutrality
|
Type
|
FILTRATION
|
Details
|
After filtering off the precipitate with suction
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |